molecular formula C11H20N2O3 B7916134 [(1-Acetyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid

[(1-Acetyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid

Cat. No.: B7916134
M. Wt: 228.29 g/mol
InChI Key: KVQODUGIFAHVBN-UHFFFAOYSA-N
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Description

[(1-Acetyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid is a piperidine-derived acetic acid compound featuring a methyl-amino and acetyl-substituted piperidinylmethyl group. The acetyl group may enhance metabolic stability, while the methyl-amino moiety could influence receptor binding affinity .

Properties

IUPAC Name

2-[(1-acetylpiperidin-4-yl)methyl-methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-9(14)13-5-3-10(4-6-13)7-12(2)8-11(15)16/h10H,3-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQODUGIFAHVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CN(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Acetyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common method involves the condensation reaction of phenylhydrazine and 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating to provide the desired product . The reaction conditions typically involve heating at 190°C for several hours to achieve high yields.

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multicomponent reactions, hydrogenation, cyclization, and amination. These methods are designed to be cost-effective and scalable, allowing for the large-scale production of the compound .

Chemical Reactions Analysis

Types of Reactions

[(1-Acetyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[(1-Acetyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [(1-Acetyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s closest analogs differ in substituents on the piperidine ring and the amino-acetic acid side chain. Key examples include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
[(1-Acetyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid (hypothetical) Acetyl, methyl-amino C₁₁H₂₀N₂O₃ ~228.29 Acetyl enhances stability; methyl-amino may modulate solubility and activity.
[(1-Acetyl-piperidin-4-ylmethyl)-amino]-acetic acid () Acetyl, amino C₁₀H₁₈N₂O₃ 214.26 Lacks methyl group on amino; reduced steric hindrance .
[Methyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid () Methyl on piperidine, methyl-amino C₉H₁₈N₂O₂ 200.28 Simpler structure; lower molecular weight may improve bioavailability .
2-(1-(4-Acetylphenyl)piperidin-4-yl)acetic acid (9a, ) Acetylphenyl on piperidine C₁₅H₁₉NO₃ 261.32 Aromatic acetyl group; higher molecular weight with potential π-π interactions .
2-[4-(Diphenylmethylene)-1-piperidinyl]-acetic acid () Diphenylmethylene C₂₀H₂₁NO₂ 317.39 Bulky substituent; reported antiallergic and spasmolytic activities .

Key Research Findings and Implications

Substituent Impact: Acetyl groups (as in 9a and the target compound) improve metabolic stability but may reduce solubility. Methyl-amino groups () enhance receptor binding in neuroactive compounds .

Synthetic Challenges : Bulky substituents (e.g., diphenylmethylene in ) lower yields due to steric hindrance, while smaller groups (e.g., methyl in ) streamline synthesis .

Biological Relevance : Piperidine-acetic acid derivatives are versatile scaffolds for enzyme inhibitors (e.g., sEH in ) and receptor agonists (e.g., neurotensin in ) .

Biological Activity

The compound [(1-Acetyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid is a piperidine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H20N2O3C_{11}H_{20}N_{2}O_{3}. The presence of the piperidine ring, acetyl group, and amino-acetic acid moiety contributes to its diverse interactions with biological targets.

The mechanism of action for this compound involves its interaction with various molecular targets, particularly enzymes and receptors. The piperidine ring can modulate the activity of neurotransmitter systems, while the acetyl and amino groups enhance binding affinity to these targets. This interaction may influence pathways related to pain management, neuropharmacology, and cancer therapy.

1. Neuropharmacological Effects

Research indicates that compounds with piperidine structures often interact with neurotransmitter systems, potentially influencing mood and cognition. For instance, similar compounds have been studied for their analgesic and anxiolytic properties, suggesting that this compound may have applications in treating anxiety disorders and chronic pain conditions.

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives. For example, a compound structurally related to this compound demonstrated significant cytotoxicity against hypopharyngeal tumor cells, outperforming established chemotherapeutics like bleomycin . The mechanism involved apoptosis induction and cell cycle arrest, indicating a promising avenue for further investigation into its use as an anticancer agent.

3. Cholinesterase Inhibition

Cholinesterase inhibitors are critical in the treatment of neurodegenerative diseases such as Alzheimer's disease. Studies have shown that piperidine derivatives can effectively inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to increased levels of acetylcholine in the synaptic cleft . This suggests that this compound may possess similar properties worth exploring.

Data Table: Biological Activity Overview

Activity Mechanism Reference
Neuropharmacological EffectsModulation of neurotransmitter systems
Anticancer ActivityInduction of apoptosis in tumor cells
Cholinesterase InhibitionInhibition of AChE and BuChE

Case Studies

  • Cancer Therapy : A study investigated the effects of a related piperidine compound on tumor cell proliferation and migration. The results indicated a significant reduction in cell viability and migration capabilities, suggesting potential for therapeutic use in oncology .
  • Neurodegenerative Disease : Research into similar compounds has shown promise in enhancing cognitive function by inhibiting cholinesterase enzymes. This opens pathways for developing treatments targeting Alzheimer's disease .

Q & A

Q. What analytical protocols ensure batch-to-batch consistency in purity and stereochemical integrity?

  • QC Workflow :
  • HPLC-PDA : Purity >95% (λ = 254 nm).
  • Chiral CE or SFC : Enantiomeric excess >98% .
  • Elemental Analysis : Confirm C/H/N ratios within ±0.4% of theoretical values .

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